molecular formula C10H11Cl2N B471315 Cyclopropyl-(2,3-dichloro-benzyl)-amine CAS No. 625437-42-5

Cyclopropyl-(2,3-dichloro-benzyl)-amine

Cat. No. B471315
M. Wt: 216.1g/mol
InChI Key: KJYVKUQRRKDPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cyclopropyl-(2,3-dichloro-benzyl)-amine” is a chemical compound with the molecular formula C12H13Cl2NO2 . It is also known by other names such as 2-[cyclopropyl-[(2,3-dichlorophenyl)methyl]amino]acetic acid and N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]glycine .


Molecular Structure Analysis

The molecular weight of “Cyclopropyl-(2,3-dichloro-benzyl)-amine” is 274.14312 . The InChI string provides a textual representation of the compound’s molecular structure .

Scientific Research Applications

Synthetic Organic Chemistry Applications Research into the oxidation of cyclopropane-containing hydrocarbons and their functionally substituted derivatives has systematized available data on efficient methods for transformations of cyclopropane derivatives. This area of study emphasizes the direct approach towards carbonylcyclopropanes, allowing for synthetic stages to be avoided and meeting the requirements of atom economy. Oxidants like ozone, dioxiranes, CrO3, and various catalytic systems based on transition metals have been employed for the oxidation of cyclopropane derivatives, demonstrating their utility in the preparation of activated C(sp3)-H bonds oxygenation. This research underscores the relevance of cyclopropane derivatives in developing reliable preparative approaches to cyclopropylketones, which are anticipated to have active use in synthetic organic chemistry (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).

Pharmaceutical Applications The structural rigidity imposed by cyclopropane fragments on molecules of physiologically active compounds is a notable advantage. Replacing acyclic terminal and "linker" groups with a cyclopropane fragment not only increases the metabolic stability of target structures but also extends the scope of their therapeutic action. This modification approach has been utilized in the development of cyclopropane-containing analogs of pharmacologically active compounds, highlighting cyclopropane's role as both an independent pharmacophore group and a fragment for modifying the level of pharmacological activity in existing medicines (Novakov et al., 2018).

Materials Science Applications Transition-metal phosphors with cyclometalating ligands, including those involving cyclopropane derivatives, have shown promising applications in the field of organic light emitting diodes (OLEDs). The favorable metal-chelate bonding interaction in cyclometalating chelates, classified by types of cyclometalating groups, allows for the tuning of emission wavelength across the whole visible spectrum. This adaptability, combined with high emissivity in both fluid and solid states at room temperature, positions cyclopropane derivatives as key components in the development of highly efficient phosphorescent materials for opto-electronic applications (Chi & Chou, 2010).

properties

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-9-3-1-2-7(10(9)12)6-13-8-4-5-8/h1-3,8,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYVKUQRRKDPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl-(2,3-dichloro-benzyl)-amine

Synthesis routes and methods

Procedure details

Synthesized according to typical procedure J from 2,3-dichlorobenzaldehyde and cyclopropylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.